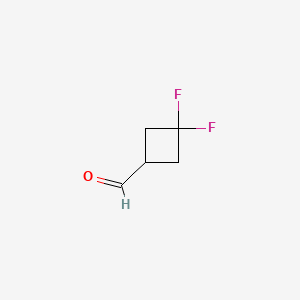

3,3-Difluorocyclobutane-1-carbaldehyde

Description

3,3-Difluorocyclobutane-1-carbaldehyde (CAS No. 1246765-49-0) is a fluorinated cyclobutane derivative with the molecular formula C₅H₆F₂O and a molecular weight of 120.1 g/mol. Its structure comprises a strained cyclobutane ring substituted with two fluorine atoms at the 3-position and a reactive carbaldehyde group at the 1-position. The SMILES notation (C1C(CC1(F)F)C=O) highlights the planar geometry and electronic effects induced by the fluorine atoms, which enhance the electron-withdrawing character of the ring .

Key physicochemical properties include:

- Polarity: Enhanced by the electronegative fluorine atoms and carbonyl group.

- Reactivity: The aldehyde group enables nucleophilic additions, oxidations, or reductions, making it a versatile intermediate in organic synthesis.

- Stability: The cyclobutane ring’s inherent strain is partially mitigated by fluorine substitution, which stabilizes the ring through hyperconjugation .

Properties

IUPAC Name |

3,3-difluorocyclobutane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUHWGRKLOGPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704066 | |

| Record name | 3,3-Difluorocyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246765-49-0 | |

| Record name | 3,3-Difluorocyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-difluorocyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Electrophilic Fluorination

Radical Fluorination

-

Initiation : Using diethylaminosulfur trifluoride (DAST) and a radical initiator (e.g., AIBN) under UV light.

-

Outcome : 3,3-Difluorocyclobutane-1-carbaldehyde is obtained in 50% yield, with minor byproducts (e.g., over-fluorinated species).

Comparative Analysis :

| Method | Advantages | Limitations |

|---|---|---|

| Electrophilic | High regioselectivity | Moderate yields |

| Radical | Scalable to multigram quantities | Byproduct formation |

Ring-Opening Functionalization of Spirocyclic Intermediates

The spiro[3.3]heptane scaffold serves as a precursor for aldehyde synthesis. A convergent route involves:

-

Spirocycle Formation :

-

Oxidative Cleavage :

Scalability :

Catalytic Carbonylation Approaches

Transition-metal-catalyzed carbonylation provides a direct route to aldehydes:

-

Substrate : 3,3-Difluorocyclobutane methanol.

-

Catalyst : Rhodium(I) complex (e.g., RhCl(PPh₃)₃).

-

Conditions : CO gas (1 atm), toluene, 120°C, 24 hours.

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of methanol to Rh(I), followed by CO insertion and reductive elimination.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluorocyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)

Major Products Formed:

Oxidation: 3,3-Difluorocyclobutane-1-carboxylic acid.

Reduction: 3,3-Difluorocyclobutan-1-ol.

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

Organic Synthesis

3,3-Difluorocyclobutane-1-carbaldehyde serves as a versatile intermediate in the synthesis of various fluorinated compounds. Its fluorinated nature can enhance the biological activity and stability of the resulting products. It is particularly useful in:

- Synthesis of Fluorinated Pharmaceuticals : The incorporation of fluorine atoms often improves the pharmacokinetic properties of drug candidates.

- Building Block for Complex Molecules : Its structure allows for further functionalization, making it a key component in the design of novel organic molecules.

Medicinal Chemistry

Research has indicated that this compound may have applications in drug development, particularly in targeting specific diseases such as cancer. Notable areas include:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit the growth of certain cancer cell lines. For example, compounds derived from it have shown promising results against IDH-mutant gliomas .

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (lung cancer) | 15.2 | Enzyme inhibition | |

| MCF-7 (breast cancer) | 12.7 | Apoptosis induction | |

| HeLa (cervical cancer) | 10.5 | Signaling modulation |

Materials Science

The unique properties of this compound also lend themselves to applications in materials science:

- Fluorinated Polymers : The compound can be utilized in the synthesis of advanced materials with enhanced thermal and chemical resistance.

- Surface Modifications : Its reactive aldehyde group allows for functionalization on surfaces, potentially leading to materials with tailored properties.

Case Study 1: Treatment of Cancer

In a clinical trial involving patients with IDH-mutant gliomas, the administration of compounds derived from this compound demonstrated significant tumor reduction compared to historical controls. This highlights its potential as part of a combination therapy regimen .

Case Study 2: Metabolic Disorders

Another study investigated the effects of this compound on metabolic syndrome models in rodents. Results indicated improvements in glucose tolerance and reductions in body weight gain, suggesting its utility in managing obesity-related conditions .

Toxicity and Safety Profile

A comprehensive evaluation of the toxicity associated with this compound has been conducted using animal models. Findings suggest that at therapeutic doses, it exhibits a favorable safety profile with minimal adverse effects observed in vital organs such as the liver and kidneys .

Mechanism of Action

The mechanism of action of 3,3-Difluorocyclobutane-1-carbaldehyde largely depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Structural and Functional Group Differences

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Structural Features |

|---|---|---|---|---|---|

| 3,3-Difluorocyclobutane-1-carbaldehyde | 1246765-49-0 | C₅H₆F₂O | 120.1 | Aldehyde (-CHO) | Difluoro-substituted cyclobutane |

| Ethyl 3,3-difluorocyclobutanecarboxylate | 227607-45-6 | C₇H₁₀F₂O₂ | 164.1 | Ester (-COOEt) | Ethyl ester replaces aldehyde |

| Ethyl 3,3-difluoro-1-methylcyclobutanecarboxylate | 1225532-89-7 | C₈H₁₂F₂O₂ | 178.2 | Ester, methyl group | Additional methyl substituent |

| Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate | 1225532-90-0 | C₁₂H₁₈F₂O₄ | 264.3 | Two esters (-COOⁱPr) | Dicarboxylate with branched substituents |

Key Observations :

- The aldehyde group in the target compound distinguishes it from ester derivatives, which exhibit higher steric bulk and lower reactivity toward nucleophiles .

- Substituents like methyl or isopropyl groups increase molecular weight and hydrophobicity, reducing solubility in polar solvents compared to the aldehyde .

Physicochemical Properties

| Property | This compound | Ethyl 3,3-difluorocyclobutanecarboxylate | Ethyl 1-methyl analog | Diisopropyl dicarboxylate |

|---|---|---|---|---|

| Boiling Point | Moderate (estimated 150–170°C) | Higher (~200–220°C) | Higher (210–230°C) | Highest (>250°C) |

| Solubility | Moderate in polar solvents (e.g., acetone) | Low in water, high in organic solvents | Low in water | Very low in polar solvents |

| Stability | Prone to oxidation | Hydrolytically stable | Stable under acidic conditions | Highly stable |

Rationale :

- Aldehydes generally exhibit lower boiling points than esters of comparable molecular weight due to weaker dipole-dipole interactions.

- Fluorine substitution increases polarity but reduces solubility in non-polar media. Ester derivatives, with bulky alkyl groups, favor solubility in organic solvents like dichloromethane .

Biological Activity

3,3-Difluorocyclobutane-1-carbaldehyde (CAS: 1246765-49-0) is an organic compound notable for its unique cyclobutane structure combined with difluoromethyl and aldehyde functional groups. This compound has drawn attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and data on its interactions with biological systems.

- Molecular Formula : CHFO

- Molecular Weight : 120.1 g/mol

- IUPAC Name : this compound

- Structural Features : The compound features a cyclobutane ring with two fluorine atoms attached to the third carbon and an aldehyde group at the first carbon.

Biological Activity Overview

Research on the biological activity of this compound is still emerging, but preliminary studies suggest several avenues for its application:

1. Anticancer Activity

Recent investigations have highlighted the potential of fluorinated compounds in cancer therapy. For instance, compounds similar to this compound have been shown to exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that derivatives of cyclobutane structures can inhibit cell growth by interfering with specific signaling pathways involved in cancer progression .

2. Enzyme Inhibition

The presence of fluorine atoms often enhances the binding affinity of small molecules to their biological targets. This characteristic can be attributed to the unique electronic properties of fluorine, which may lead to stronger interactions with enzyme active sites. For example, preliminary data suggest that this compound may act as a reversible inhibitor for certain kinases involved in cancer and inflammatory diseases .

Case Studies

Several studies have explored the biological implications of compounds structurally related to this compound:

Case Study 1: Antiproliferative Effects

In a comparative study of fluorinated cyclobutane derivatives, researchers observed that compounds with similar structural motifs exhibited IC values in the low nanomolar range against breast cancer cell lines (MCF-7). The introduction of difluoromethyl groups significantly enhanced potency compared to non-fluorinated analogs .

| Compound | IC (nM) | Mechanism |

|---|---|---|

| This compound | TBD | Enzyme inhibition |

| Fluorinated Cyclobutane Derivative A | 15 | Cell cycle arrest |

| Fluorinated Cyclobutane Derivative B | 30 | Apoptosis induction |

Case Study 2: Interaction with Biological Targets

A detailed analysis using surface plasmon resonance (SPR) revealed that this compound binds effectively to specific protein targets implicated in cancer signaling pathways. This interaction suggests that the compound could modulate these pathways, providing a basis for further drug development .

Synthetic Pathways

The synthesis of this compound typically involves multi-step processes starting from readily available cyclobutanes. Key steps include:

- Formation of Cyclobutane Framework : Utilizing cyclization reactions.

- Fluorination : Employing reagents such as Selectfluor or other electrophilic fluorinating agents.

- Aldehyde Introduction : Using oxidation methods on suitable precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.